Cas no 7779-30-8 (1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-)
7779-30-8 structure
Product Name:1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
N.o CAS:7779-30-8
MF:C14H22O
MW:206.323884487152
MDL:MFCD00031478
CID:565469
PubChem ID:87572430
Update Time:2025-06-10
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
- Methylionone (mixture of alpha- and beta-, predominantly alpha-n-isomer)
- (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
- ,&beta
- 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one
- 1-(2,6,6-Trimethylcyclohex-2-en-1-yl)-1-pentene-3-one
- 1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
- Methylionone (alpha,beta- Mixture , alpha-n-predoMinant)
- α-N-Methyl ionone
- Methylionone (mixture of α- and β-, predominantly α-n-isomer)
- EINECS 231-926-5
- DSSTox_GSID_29214
- W-110238
- A-METHYLIONONE
- CAS-7779-30-8
- 1-Methyl-a-ionone
- DSSTox_CID_6240
- HY-W355140
- NCGC00258744-01
- Methyl-alpha-ionone
- FEMA 2711
- 6-Methylionone
- alpha-Methylionone
- Methyl-Ionone
- DTXCID206240
- CHEMBL1371285
- NCGC00091848-02
- 1-2,6,6-Trimethylcyclohex-2-en-1-yl;pent-1-en-3-one
- NSC-163996
- 1-Penten-3-one,6,6-trimethyl-2-cyclohexen-1-yl)- (VA
- Methyl ionone 3
- (e)-1-(2,6,6-trimethylcyclohex-2-enyl)pent-1-en-3-one
- (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
- DTXSID6026240
- Methyl ionone
- alpha-Cetone
- 1-Penten-3-one, 1-((1R)-2,6,6-trimethyl-2-cyclohexen-1-yl)-, (1E)-
- 1-PENTEN-3-ONE, 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-
- 1322-70-9
- VPKMGDRERYMTJX-UHFFFAOYSA-N
- DTXSID501197970
- 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- (VAN)
- 1-2,6,6-Trimethylcyclohex-2-en-1-yl
- InChI=1/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
- 7779-30-8
- alpha-methyl ionone
- (1E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
- Ionone, methyl-
- 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
- EC 215-635-0
- DSSTox_RID_78712
- (R-(E))-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one
- N-Methyl-a-ionone
- NSC163996
- NCGC00091848-03
- Methylionone, alpha-
- CHEBI:172145
- Q3920656
- Cetone, alpha-
- W-108297
- 5-(2,6,6-Trimethyl-2-cyclohexenyl)-4-penten-3-one
- NCGC00091848-01
- EINECS 215-635-0
- NS00006735
- 4-Penten-3-one,5-(2,6,6-trimethyl-2-cyclohexen-1-yl)
- Tox21_301465
- .alpha.-N-Methyl ionone
- 127-42-4
- FEMA No. 2711
- 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (theta-(E))-
- 1335-46-2
- 1-(2,6,6-Trimethyl-2-cyclohexene-1-yl)-1-penten-3-one
- CS-0466424
- VPKMGDRERYMTJX-CMDGGOBGSA-
- CAS-1335-46-2
- EINECS 204-842-1
- NSC 163996
- NCGC00255231-01
- Tox21_201192
- D91324
- Methylionone (mixture of
- A- and
- A-n-isomer)
- A-, predominantly
-
- MDL: MFCD00031478
- Inchi: 1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
- Chave InChI: VPKMGDRERYMTJX-CMDGGOBGSA-N
- SMILES: O=C(CC)/C=C/C1C(C)=CCCC1(C)C
Propriedades Computadas
- Massa Exacta: 206.16716
- Massa monoisotópica: 206.167
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 30
- Contagem de Ligações Rotativas: 4
- Complexidade: 295
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 17.1A^2
- XLogP3: 3.4
Propriedades Experimentais
- Cor/Forma: 未确定
- Densidade: 0.93
- Ponto de ebulição: 285.1±29.0 °C at 760 mmHg
- Ponto de Flash: 142 °C
- Índice de Refracção: 1.4980-1.5020
- Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with strong acid, alkalies, strong oxidizing agents.
- PSA: 17.07
- LogP: 3.90420
- Pressão de vapor: 0.0±0.6 mmHg at 25°C
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H1106吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P108
- Instrução de Segurança: H303+H313+H110
- Condição de armazenamento:4℃条件下存储,-4℃存储更佳
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863244-5ml |
Methylionone (mixture of α- and β-, predominantly α-n-isomer) |
7779-30-8 | ≥80%(GC) | 5ml |
¥159.00 | 2022-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0363-25ML |
Methylionone (mixture of α- and β-, predominantly α-n-isomer) |
7779-30-8 | >80.0%(GC) | 25ml |
¥360.00 | 2024-04-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X64785-1ml |
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one |
7779-30-8 | ≥80%(GC) | 1ml |
¥48.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X64785-5ml |
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one |
7779-30-8 | ≥80%(GC) | 5ml |
¥128.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158423-1ml |
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- |
7779-30-8 | >80.0%(GC) | 1ml |
¥61.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158423-25ml |
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- |
7779-30-8 | >80.0%(GC) | 25ml |
¥436.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158423-5ml |
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- |
7779-30-8 | >80.0%(GC) | 5ml |
¥164.90 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0363-25ml |
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- |
7779-30-8 | 80.0%(GC),mixture of alpha- and beta-, predominantly alpha-n-isomer | 25ml |
¥330.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863244-1ml |
Methylionone (mixture of α- and β-, predominantly α-n-isomer) |
7779-30-8 | ≥80%(GC) | 1ml |
¥58.00 | 2022-09-01 | |
| abcr | AB138747-25 ml |
Methylionone, alpha, beta-mixture, alpha-n-predominant, 80%; . |
7779-30-8 | 80% | 25 ml |
€75.90 | 2024-04-16 |
1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- Literatura Relacionada
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
7779-30-8 (1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-) Produtos relacionados
- 127-42-4((R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one)
- 13395-71-6(2,4,4-Trimethylcyclohex-2-enone)
- 127-41-3(a-Ionone (>90%))
- 23726-92-3((Z)-β-Damascone)
- 127-51-5(a-iso-Methylionone)
- 4674-50-4(Nootkatone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornecedores recomendados
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
NewCan Biotech Limited
Membro Ouro
CN Fornecedor
Reagente
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
CN Fornecedor
Reagente